{2-Propylimidazo[1,2-a]pyridin-3-yl}methanamine
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Overview
Description
{2-Propylimidazo[1,2-a]pyridin-3-yl}methanamine is a heterocyclic compound with a molecular formula of C₁₁H₁₅N₃ and a molecular weight of 189.26 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
This multistep process can be optimized using various reagents and catalysts to improve yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale multicomponent reactions, which are advantageous due to their efficiency and ability to produce a wide range of products in a single synthetic stage . These methods often utilize readily available starting materials and environmentally benign conditions to ensure scalability and sustainability .
Chemical Reactions Analysis
Types of Reactions
{2-Propylimidazo[1,2-a]pyridin-3-yl}methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with various functional groups, while reduction can produce amine derivatives .
Scientific Research Applications
{2-Propylimidazo[1,2-a]pyridin-3-yl}methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties, particularly against cell lines such as MCF-7 and HeLa.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {2-Propylimidazo[1,2-a]pyridin-3-yl}methanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its broad spectrum of biological activities.
Imidazo[1,2-a]pyrimidine: Similar in structure but with different functional groups and applications.
Uniqueness
{2-Propylimidazo[1,2-a]pyridin-3-yl}methanamine is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity compared to other imidazo[1,2-a]pyridine derivatives .
Properties
Molecular Formula |
C11H15N3 |
---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
(2-propylimidazo[1,2-a]pyridin-3-yl)methanamine |
InChI |
InChI=1S/C11H15N3/c1-2-5-9-10(8-12)14-7-4-3-6-11(14)13-9/h3-4,6-7H,2,5,8,12H2,1H3 |
InChI Key |
CSRDHNPMDYVZGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N2C=CC=CC2=N1)CN |
Origin of Product |
United States |
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